4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine
CAS No.: 849470-61-7
Cat. No.: VC0021896
Molecular Formula: C15H15FN2O3S
Molecular Weight: 322.354
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849470-61-7 |
|---|---|
| Molecular Formula | C15H15FN2O3S |
| Molecular Weight | 322.354 |
| IUPAC Name | 4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carbaldehyde |
| Standard InChI | InChI=1S/C15H15FN2O3S/c1-9(2)13-12(8-19)14(10-4-6-11(16)7-5-10)18-15(17-13)22(3,20)21/h4-9H,1-3H3 |
| Standard InChI Key | GVZFJSDYLVRTLG-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)S(=O)(=O)C |
Introduction
Chemical Identity and Structure
Basic Chemical Information
4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine is an organic compound with distinctive structural features. The table below presents its essential chemical identifiers:
| Parameter | Information |
|---|---|
| CAS Number | 849470-61-7 |
| Molecular Formula | C15H15FN2O3S |
| Molecular Weight | 322.354 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carbaldehyde |
| Standard InChI | InChI=1S/C15H15FN2O3S/c1-9(2)13-12(8-19)14(10-4-6-11(16)7-5-10)18-15(17-13)22(3,20)21/h4-9H,1-3H3 |
| Standard InChIKey | GVZFJSDYLVRTLG-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)S(=O)(=O)C |
The compound is also known by several synonyms, including 4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfonyl)-5-pyrimidinecarboxaldehyde and 5-Pyrimidinecarboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methylsulfonyl)- .
Structural Features
The structure of 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine consists of:
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A central pyrimidine ring - a six-membered heterocyclic aromatic ring containing two nitrogen atoms
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A 4-fluorophenyl group at position 4 of the pyrimidine ring
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A formyl (aldehyde) group at position 5
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An isopropyl group at position 6
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A methylsulfonyl group at position 2
These structural elements contribute to its chemical reactivity and utility as a synthetic intermediate. The formyl group, in particular, serves as a versatile reactive site for further chemical modifications.
Synthesis and Preparation
Raw Materials
The synthesis of 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine typically requires several key starting materials. Based on available data, the following compounds are commonly used as raw materials in its preparation:
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Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, ethyl ester
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4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine
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Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
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Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate
Pharmaceutical Significance
Role in Drug Development
4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of cholesterol-lowering medications. Its importance stems from its structural features that can be further modified to create biologically active compounds.
Connection to Statin Development
The compound is structurally related to key intermediates used in the synthesis of rosuvastatin, a widely used HMG-CoA reductase inhibitor employed in the treatment of hypercholesterolemia, hyperlipidemia, and atherosclerosis. The patent literature indicates that similar pyrimidine derivatives play crucial roles in statin synthesis pathways .
A closely related compound, N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide, is directly identified as a starting material for rosuvastatin. The patent literature states: "The starting material for rosuvastatin, N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethane-sulfonamide can be prepared economically starting from 2,4,6-trihalogenopyrimidine-5-carbaldehyde" .
Given the structural similarity between 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine and this known rosuvastatin precursor, it likely serves as an intermediate in alternative synthetic routes to statin drugs.
Related Compounds and Structural Analogs
Comparison with N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide
A structural analog of significant importance is N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide (C16H18FN3O3S), which has a molecular weight of 351.4 g/mol . The key structural difference lies in the substituent at position 2 of the pyrimidine ring:
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4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine has a methylsulfonyl group directly attached to the pyrimidine ring
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N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide has an N-methylmethanesulfonamide group at this position
This subtle structural difference affects the compounds' reactivity and their specific roles in synthetic pathways, particularly in pharmaceutical applications .
Other Related Derivatives
Several other structurally related compounds have been identified in chemical databases and patent literature:
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4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine - differs by having a hydroxymethyl group instead of a formyl group
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Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate - features an ethyl ester group instead of the formyl group
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Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidine-5-carboxylate - contains a methyl ester group rather than the formyl functionality
These related compounds represent potential intermediates in the synthetic pathway leading to or from the target compound, illustrating the versatility of this molecular scaffold in organic synthesis.
Chemical Properties and Reactivity
Functional Group Reactivity
The reactivity of 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine is largely determined by its key functional groups:
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The formyl group (aldehyde) at position 5 is highly reactive toward nucleophiles and can participate in various condensation reactions, reduction to alcohols, oxidation to carboxylic acids, and addition reactions.
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The methylsulfonyl group at position 2 can serve as a leaving group in nucleophilic aromatic substitution reactions, making it valuable for further synthetic modifications.
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The pyrimidine ring itself can undergo various electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents employed.
These reactive sites enable the compound to serve as a versatile building block in the synthesis of more complex molecules, particularly those with pharmaceutical applications.
Current Research and Industrial Applications
Current research involving 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine primarily focuses on its role as a synthetic intermediate in pharmaceutical development. The compound's availability from chemical suppliers suggests its industrial relevance and use in both research and commercial applications .
The compound's structural features make it particularly valuable in medicinal chemistry, where pyrimidine derivatives have shown significant biological activities. The presence of the 4-fluorophenyl group, a common motif in many pharmaceuticals, may contribute to improved pharmacokinetic properties and target binding in resulting drug candidates.
In industrial settings, efficient synthetic routes to this compound are of particular interest, as streamlined manufacturing processes can significantly reduce the cost of downstream pharmaceutical products. Patent literature suggests ongoing efforts to develop more economical and environmentally friendly synthetic pathways for this and related compounds .
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